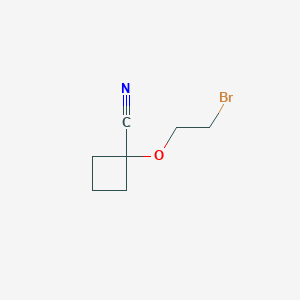

1-(2-Bromoethoxy)cyclobutane-1-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromoethoxy)cyclobutane-1-carbonitrile is a chemical compound with the CAS Number: 1934950-59-0 . It has a molecular weight of 204.07 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10BrNO/c8-4-5-10-7(6-9)2-1-3-7/h1-5H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.07 . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the retrieved data.Scientific Research Applications

Structural Analysis and Conformational Preferences

Structural analysis of cyclobutane derivatives, including those similar to 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile, has shown that these compounds exhibit distinct conformational preferences. For instance, a study by Mohamed Karimine and colleagues (1987) analyzed the methylene bending modes of various cyclobutane derivatives, revealing that bromocyclobutane predominantly adopts a pseudo-equatorial conformation in solution. This conformational preference is crucial for understanding the chemical behavior and reactivity of these compounds in different environments (Karimine, Galsomias, Lère-Porte, & Petrissans, 1987).

Synthesis and Decomposition

The synthesis and decomposition of organometallic dehydro[18]annulenes, incorporating cyclobutadiene or ferrocene with structures akin to this compound, have been reported to lead to the formation of carbon nanostructures. A study highlights the synthesis process and the explosive decomposition of these organometallic compounds, which can produce onion-like carbon nanostructures characterized by high-resolution transmission electron microscopy. This research opens avenues for the creation of novel carbon-based materials with potential applications in various fields (Laskoski, Steffen, Morton, Smith, & Bunz, 2002).

Catalytic Reactions and Chemical Synthesis

Catalytic reactions involving cyclobutane derivatives offer a pathway to synthesize complex chiral molecules. Pagar and RajanBabu (2018) reported that a cobalt catalyst could facilitate the coupling of ethylene with enynes to produce vinylcyclobutenes and, subsequently, cyclobutanes with quaternary chiral carbon centers. This catalytic process underscores the versatility of cyclobutane derivatives in constructing structurally complex molecules, highlighting their significance in medicinal chemistry and the synthesis of biologically active compounds (Pagar & RajanBabu, 2018).

Impact on Glass Transition Temperature

The incorporation of cyclobutane carbonitrile rings into vinyl copolymers has been studied to understand its effect on the glass transition temperature (Tg). Research by J. Collette and colleagues (1980) found that the Tg of copolymers increases with the weight percent of the small-ring monomer, illustrating the influence of cyclobutane derivatives on the thermal properties of polymers. This finding is crucial for designing materials with tailored thermal characteristics (Collette, Gale, & Belletěte, 1980).

properties

IUPAC Name |

1-(2-bromoethoxy)cyclobutane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO/c8-4-5-10-7(6-9)2-1-3-7/h1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGWWOJEXADJMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)OCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2670778.png)

![2-cyclopentyl-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2670783.png)

![4-[(5-Methyl-2-thioxo-4-imidazolin-4-yl)methyl]phenol](/img/structure/B2670785.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2670786.png)

![(E)-4-(Dimethylamino)-N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]but-2-enamide](/img/structure/B2670789.png)

![N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2670796.png)

![7-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2670797.png)

![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide](/img/structure/B2670798.png)

![5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carboxamide](/img/structure/B2670799.png)